1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

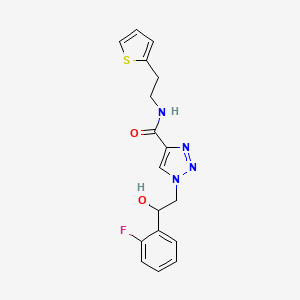

1-(2-(2-Fluorophenyl)-2-hydroxyethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 2-fluorophenyl-hydroxyethyl group and a thiophen-2-yl-ethyl carboxamide moiety. Its fluorine atom and thiophene ring may influence electronic properties, solubility, and bioavailability, while the triazole core provides a rigid scaffold for intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c18-14-6-2-1-5-13(14)16(23)11-22-10-15(20-21-22)17(24)19-8-7-12-4-3-9-25-12/h1-6,9-10,16,23H,7-8,11H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCSVJMEBIEIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NCCC3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit cell wall synthesis and disrupt membrane integrity. For instance, a study demonstrated that triazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has also been a focal point of research. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A case study involving macrophage cell lines indicated that treatment with the compound led to a significant reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Triazoles are known for their anticancer properties, and this compound is no exception. In vitro assays have demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Molecular docking studies suggest that it binds effectively to enzymes involved in metabolic pathways critical for cancer cell proliferation and survival. For example, it has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion .

Data Tables

| Activity | Tested Strains/Cell Lines | IC50/MIC | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | 8 - 32 µg/mL | Inhibition of cell wall synthesis |

| Anti-inflammatory | Macrophage cell lines | Not specified | Reduction of NO production |

| Anticancer | MCF-7, HepG2 | Not specified | Induction of apoptosis via caspases |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates of resistant bacteria. The compound exhibited superior activity compared to standard antibiotics, highlighting its potential as an alternative treatment option .

- Anti-inflammatory Mechanism : In a controlled experiment with lipopolysaccharide-stimulated macrophages, the compound significantly reduced inflammatory markers, supporting its role in managing chronic inflammation .

- Cancer Cell Apoptosis : Research conducted on HepG2 cells revealed that treatment with this compound led to cell cycle arrest at the G0/G1 phase and increased levels of pro-apoptotic proteins, indicating its potential use in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown potential against various bacterial strains. For instance:

- Case Study : A study demonstrated that derivatives of triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative | Staphylococcus aureus | 31.25 - 62.5 |

| Triazole Derivative | Escherichia coli | 31.25 - 62.5 |

Antifungal Activity

Triazoles are well-known for their antifungal properties as well. The compound has been assessed for its efficacy against fungal pathogens.

- Case Study : Research indicates that triazole-based compounds can inhibit the growth of fungi such as Candida albicans, with effective concentrations noted in similar ranges to those observed in antibacterial studies .

Anticancer Potential

Triazoles also exhibit anticancer properties, making them a focus for cancer research.

- Case Study : A review highlighted several triazole derivatives that showed promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Applications

In addition to medicinal uses, triazoles play a significant role in agriculture as fungicides. The compound's structural features may enhance its effectiveness in protecting crops against fungal diseases.

- Case Study : Triazole fungicides are widely used for their ability to inhibit sterol biosynthesis in fungi, thereby preventing fungal growth and proliferation in agricultural settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Variations in substituents on the triazole ring can significantly influence biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we analyze structurally related triazole derivatives, focusing on substituent effects, synthetic routes, and functional applications.

Table 1: Structural and Functional Comparison of Triazole Derivatives

*Molecular weights calculated using atomic masses from standard tables.

Key Comparisons

Substituent Effects on Bioactivity The target compound’s 2-fluorophenyl group may enhance metabolic stability compared to chlorophenyl or nitrophenyl analogs due to fluorine’s electronegativity and small atomic radius . Carboxamide functionality in the target compound contrasts with thione or hydrazine groups in analogs (Table 1), suggesting divergent hydrogen-bonding capabilities and target selectivity .

Synthetic Accessibility

- The target compound’s synthesis likely employs click chemistry (azide-alkyne cycloaddition), a method widely used for triazole cores . This contrasts with etaconazole’s synthesis, which involves epoxide intermediates , or Schiff base formation in chlorophenyl-thione derivatives .

Crystallographic and Structural Insights

- Triazole-thione derivatives (e.g., ) form hydrogen-bonded networks critical for crystal packing and stability. The target compound’s hydroxyethyl and carboxamide groups may similarly enable intermolecular hydrogen bonds, influencing crystallinity or solubility .

Potential Applications Pesticidal Activity: Etaconazole and propiconazole (Table 1) are commercial fungicides. The target compound’s fluorine and thiophene substituents could modulate activity against resistant fungal strains . Medicinal Chemistry: The hydrazine and thione derivatives () show antimicrobial and anticancer properties. The carboxamide group in the target compound may align with kinase inhibitor scaffolds.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?

Methodological Answer: The compound’s synthesis involves coupling a fluorophenyl-hydroxyethyl intermediate with a thiophenylethyl-triazole-carboxamide moiety. Key steps include:

- Nucleophilic substitution : Use potassium carbonate as a base to facilitate thiol-acetamide coupling (e.g., Method D in ).

- Recrystallization : Ethanol is effective for purifying crude products, achieving >95% purity .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions.

Reference analogous triazole-carboxamide syntheses in , where controlled reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) enhance yields .

Q. How can researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Combine analytical techniques:

- NMR : Use - and -NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretches at 1650–1680 cm and triazole ring vibrations at 1450–1500 cm .

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>98%) and detect degradation products .

Q. What strategies address the compound’s low aqueous solubility in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin (10 mM) to solubilize the compound without cytotoxicity .

- Prodrug design : Introduce phosphate or ester groups at the hydroxyethyl position to enhance solubility, as seen in fluorophenyl-triazole derivatives () .

- Micellar encapsulation : Polyethylene glycol (PEG)-based surfactants improve bioavailability in in vivo models .

Q. How is the compound’s biological activity assessed against target enzymes or receptors?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC values for COX-1/2 inhibition) .

- Cellular models : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays, ensuring dose ranges of 1–100 µM .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound’s chiral hydroxyethyl group be achieved?

Methodological Answer:

- Chiral catalysts : Use Sharpless asymmetric dihydroxylation with (DHQD)-PHAL ligands to obtain >90% enantiomeric excess (ee) .

- Chromatographic resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC separation .

- Crystallography : Validate absolute configuration via single-crystal X-ray diffraction (e.g., ’s thiazole derivatives) .

Q. How should researchers resolve contradictory data between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t) and tissue distribution using LC-MS/MS. Low in vivo efficacy may stem from rapid hepatic clearance .

- Metabolite identification : Incubate the compound with liver microsomes to detect hydroxylated or glucuronidated metabolites () .

- Protein binding assays : Use equilibrium dialysis to assess serum albumin binding (>95% binding reduces free drug concentration) .

Q. What computational methods predict the compound’s binding mode to therapeutic targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 3LN1) to identify key interactions (e.g., hydrogen bonding with Arg120) .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of the triazole-carboxamide moiety in the binding pocket .

- QSAR modeling : Corrogate substituent effects (e.g., fluorine position) on bioactivity using Hammett σ constants .

Q. How can researchers design derivatives to improve metabolic stability?

Methodological Answer:

- Block metabolic hotspots : Replace the hydroxyethyl group with a methyleneoxy group to prevent glucuronidation () .

- Isotopic labeling : Introduce deuterium at benzylic positions (C-2 of hydroxyethyl) to slow CYP450-mediated oxidation .

- Heterocycle substitution : Replace thiophene with pyridine () to reduce aromatic oxidation .

Q. What analytical techniques quantify the compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Optimize MRM transitions (e.g., m/z 389 → 245 for quantification) with a deuterated internal standard .

- Microextraction : Use solid-phase microextraction (SPME) fibers to isolate the compound from plasma .

- Validation parameters : Ensure precision (RSD <15%), accuracy (80–120%), and LOD/LOQ (1 ng/mL) per FDA guidelines .

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

Methodological Answer:

- Parallel synthesis : Prepare 20–50 analogs via combinatorial chemistry, varying fluorophenyl and thiophene substituents () .

- Bioisosteric replacement : Substitute the triazole ring with oxadiazole () or thiazole () to modulate potency .

- Free-Wilson analysis : Statistically correlate substituent contributions (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.